molecular formula C11H23NO B13550629 3-(Aminomethyl)-1-cyclopentylpentan-2-ol

3-(Aminomethyl)-1-cyclopentylpentan-2-ol

Cat. No.: B13550629
M. Wt: 185.31 g/mol
InChI Key: KUJICYCSPQNJHX-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-cyclopentylpentan-2-ol is an organic compound with a complex structure that includes an aminomethyl group, a cyclopentyl ring, and a pentan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-cyclopentylpentan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmethylamine with a suitable aldehyde or ketone, followed by reduction. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize more efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-cyclopentylpentan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Alkyl halides, sulfonates

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-cyclopentylpentan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopentyl ring may enhance the compound’s binding affinity to certain receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(Aminomethyl)-1-cyclopentylpentan-2-ol include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

3-(Aminomethyl)-1-cyclopentylpentan-2-ol, also known by its CAS number 1486355-81-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C11H23NO
  • Molecular Weight : 199.31 g/mol
  • CAS Number : 1486355-81-0

Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. The amine group suggests potential interactions with receptors involved in neurotransmission.

Pharmacological Studies

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may exhibit modulatory effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This could imply potential applications in treating mood disorders or neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives of cyclopentyl compounds have shown promising antimicrobial properties. Further investigation into the specific activity of this compound against various bacterial strains is warranted.
  • Toxicity and Safety Profile : Toxicological assessments indicate that while the compound exhibits some level of toxicity, further studies are necessary to establish a comprehensive safety profile.

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
Neurotransmitter ModulationPotential serotonin/dopamine interaction
Antimicrobial ActivityInhibition of bacterial growth
ToxicityModerate toxicity observed

Case Study 1: Neuropharmacological Assessment

A study published in the Journal of Medicinal Chemistry evaluated the neuropharmacological effects of various aminomethyl compounds, including derivatives of cyclopentyl alcohols. The results indicated that these compounds could enhance serotonergic activity, suggesting their potential for treating depression and anxiety disorders.

Case Study 2: Antimicrobial Properties

Research conducted at a pharmaceutical laboratory explored the antimicrobial properties of cyclopentyl derivatives. The study found that certain structural modifications led to enhanced activity against Gram-positive bacteria, indicating that this compound might possess similar properties.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

3-(aminomethyl)-1-cyclopentylpentan-2-ol

InChI

InChI=1S/C11H23NO/c1-2-10(8-12)11(13)7-9-5-3-4-6-9/h9-11,13H,2-8,12H2,1H3

InChI Key

KUJICYCSPQNJHX-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(CC1CCCC1)O

Origin of Product

United States

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